REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].[NH2:5][N:6]=[C:7]([NH2:11])[N:8](N)[NH2:9].[N+:12]([O-:15])([OH:14])=[O:13].NC(N)=N.NN>>[N+:1]([O-:4])([OH:3])=[O:2].[NH2:5][N:6]=[C:7]([NH2:11])[NH2:8].[N+:12]([O-:15])([OH:14])=[O:13].[NH2:5][NH:6][C:7]([NH:8][NH2:9])=[NH:11] |f:0.1,2.3,5.6,7.8|
|
Name
|
triaminoguanidine nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].NN=C(N(N)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].NC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-].NN=C(N)N
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-].NNC(=N)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |